

# The Padsevonil Dual-Target Hypothesis: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Padsevonil** (PSL, UCB-0942) is a novel, first-in-class antiseizure medication (ASM) candidate rationally designed with a unique dual mechanism of action, targeting both presynaptic and postsynaptic sites implicated in epileptogenesis.[1] This technical guide provides an in-depth analysis of the core hypothesis underpinning **Padsevonil**'s development: the synergistic anticonvulsant effect achieved through high-affinity binding to synaptic vesicle protein 2 (SV2) isoforms and partial agonism at the benzodiazepine site of GABA-A receptors.[1][2] We will explore the preclinical data that supported this hypothesis, detail the experimental protocols used to characterize its pharmacological profile, and present a summary of the clinical trial outcomes that ultimately led to the discontinuation of its development.[2]

# Introduction: The Rationale for a Dual-Target Approach

The treatment of epilepsy remains a significant challenge, with approximately one-third of patients with focal-onset seizures not achieving adequate seizure control with currently available ASMs.[3] This therapeutic gap highlights the need for novel therapeutic strategies. The development of **Padsevonil** was predicated on the hypothesis that simultaneously targeting two distinct, yet complementary, pathways involved in neuronal excitability could offer superior efficacy in drug-resistant epilepsy.[4] Preclinical studies combining the SV2A ligand

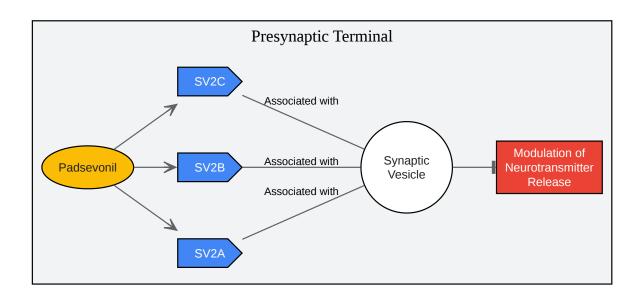


levetiracetam with benzodiazepines demonstrated enhanced seizure protection, providing the foundational rationale for a single molecule with this dual activity.[4]

**Padsevonil** was designed to exhibit high affinity for all three SV2 isoforms (SV2A, SV2B, and SV2C) and low-to-moderate affinity as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1][5] This profile was intended to modulate neurotransmitter release presynaptically via SV2 interaction while enhancing GABAergic inhibition postsynaptically.

## The Dual-Target Mechanism of Action Presynaptic Targeting: Synaptic Vesicle Protein 2 (SV2)

**Padsevonil** demonstrates high-affinity binding to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[6] This distinguishes it from levetiracetam and brivaracetam, which are selective for SV2A.[5] The binding of **Padsevonil** to SV2A is characterized by slower binding kinetics compared to its predecessors.[5]



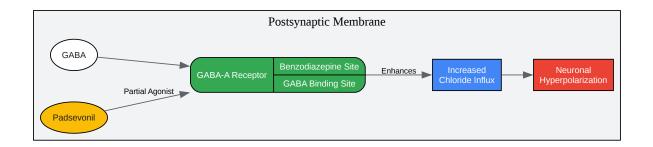
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Caption: Presynaptic action of **Padsevonil** on SV2 isoforms.

### Postsynaptic Targeting: GABA-A Receptor



**Padsevonil** acts as a partial agonist at the benzodiazepine site of the GABA-A receptor, a positive allosteric modulator of GABAergic inhibition.[4][7] Its partial agonism was hypothesized to provide a better safety and tolerability profile, potentially with a lower risk of tolerance compared to full benzodiazepine agonists.[4]



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Caption: Postsynaptic action of **Padsevonil** at the GABA-A receptor.

## **Quantitative Pharmacological Profile**

The dual-target engagement of **Padsevonil** has been quantified through various in vitro and in vivo studies.

**Binding Affinities** 

Target	Padsevonil (pKi)	Levetiracetam (pKi)	Brivaracetam (pKi)	Reference
SV2A	8.5	5.2	6.6	[5]
SV2B	7.9	-	-	[5]
SV2C	8.5	-	-	[5]
GABA-A Receptor (Benzodiazepine Site)	≤6.1 (pIC50)	-	-	[5]



### **In Vivo Receptor Occupancy**

In vivo studies in mice demonstrated target engagement at different dose levels.

Target	ED50 (mg/kg)	Reference
SV2A	0.2	[5]
GABA-A Receptor (Benzodiazepine Site)	36	[5]

Human PET imaging studies informed dose selection for clinical trials, aiming for high (>90%) and sustained SV2A occupancy with low (10-15%), transient GABA-A receptor occupancy.[8][9]

## Key Experimental Protocols Radioligand Binding Assays

- Objective: To determine the binding affinity of Padsevonil for SV2 isoforms and the GABA-A receptor.
- Methodology:
  - Membrane preparations from recombinant cells expressing human SV2A, SV2B, SV2C, or GABA-A receptors were used.
  - For SV2 binding, membranes were incubated with a specific radioligand (e.g., [³H]-levetiracetam) and varying concentrations of Padsevonil.
  - For GABA-A receptor binding, membranes were incubated with a benzodiazepine sitespecific radioligand (e.g., [³H]-flumazenil) and varying concentrations of **Padsevonil**.
  - Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.
  - Bound and free radioligand were separated by rapid filtration.
  - Radioactivity was quantified using liquid scintillation counting.

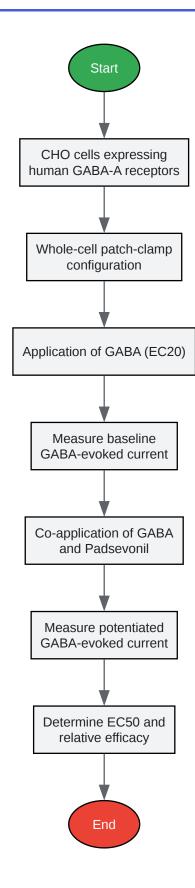


 IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

### **Electrophysiology Studies**

- Objective: To characterize the functional activity of Padsevonil at the GABA-A receptor.
- Methodology:
  - Whole-cell patch-clamp recordings were performed on recombinant human GABA-A receptors (α1β2γ2) stably expressed in a CHO cell line.[7]
  - Cells were voltage-clamped, and GABA-evoked chloride currents were measured.
  - Padsevonil was applied at various concentrations in the presence of a sub-maximal concentration of GABA (EC20) to assess its modulatory effect.
  - The potentiation of the GABA response was quantified to determine the EC50 and maximal efficacy of Padsevonil relative to a full agonist like zolpidem.[5][7]





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Caption: Experimental workflow for electrophysiological characterization.





## **Clinical Development and Outcomes**

**Padsevonil** underwent several clinical trials to evaluate its efficacy and safety in patients with drug-resistant focal epilepsy.

### Phase IIa Proof-of-Concept Trial (NCT02495844)

This trial showed promising results with a single 400 mg twice-daily dose.[8]

Outcome	Padsevonil (n=24)	Placebo (n=26)	p-value	Reference
≥75% Responder Rate	30.8%	11.1%	0.067	[8]
Median Reduction in Seizure Frequency	53.7%	12.5%	0.026	[8][10]

## Phase IIb (ARISE - NCT03373383) and Phase III (DUET - NCT03739840) Trials

Despite the encouraging Phase IIa results, the larger Phase IIb and Phase III trials failed to meet their primary efficacy endpoints.[3][11][12]



Trial	Outcome	Padsevonil Doses	Placebo	Result	Reference
ARISE (Phase IIb)	Change in log-transformed seizure frequency	No statistically significant difference	-	Failed to meet primary endpoint	[11][12]
ARISE (Phase IIb)	75% responder rate	No statistically significant difference	-	Failed to meet primary endpoint	[11][12]
DUET (Phase	Efficacy vs. Placebo	-	-	Failed to meet primary endpoint	[2]

The primary outcomes in both the ARISE and DUET trials did not show a statistically significant improvement for any **Padsevonil** dose group compared to placebo.[11][12]

#### Conclusion

The **Padsevonil** dual-target hypothesis represented a rational and innovative approach to the development of a new antiseizure medication. The preclinical data strongly supported the potential for synergistic efficacy through combined SV2 and GABA-A receptor modulation. However, despite promising early clinical signals, the large-scale pivotal trials did not demonstrate a significant clinical benefit over placebo in patients with drug-resistant focal epilepsy.[2][11] The development of **Padsevonil** was subsequently discontinued. The journey of **Padsevonil** from a compelling scientific rationale to clinical discontinuation serves as a valuable case study in the complexities of translating preclinical findings into clinically meaningful therapies for epilepsy.

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